molecular formula C13H17IN2O2 B2456958 Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate CAS No. 2367002-56-8

Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

Cat. No.: B2456958
CAS No.: 2367002-56-8
M. Wt: 360.195
InChI Key: BWNWXZNPMPMSMQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a valuable chemical intermediate in medicinal chemistry, featuring a Boc-protected dihydronaphthyridine scaffold. The 1,8-naphthyridine core is a privileged structure in drug discovery, known for its diverse pharmacological activities . This particular derivative is functionalized with an iodine atom at the 5-position, making it a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce complex substituents. Researchers utilize this compound in the synthesis of novel molecules aimed at combating drug-resistant bacteria . The core 1,8-naphthyridine structure is the foundation of several classic antibacterial agents, such as nalidixic acid, and its derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and demonstrating potent effects against a range of Gram-positive and Gram-negative pathogens . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility for synthetic handling and is readily removable under mild acidic conditions to reveal the secondary amine for further functionalization. This product is intended for research purposes as a key intermediate in the development of new anti-infective agents and is strictly for laboratory use. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(14)6-7-15-11(9)16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNWXZNPMPMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a suitable naphthyridine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridine core.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the interactions of naphthyridine derivatives with biological targets. It may also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the naphthyridine core can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparison: Compared to similar compounds, tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can participate in specific chemical reactions that other halogens (e.g., chlorine or bromine) may not, making this compound particularly valuable in certain synthetic and research applications.

Biological Activity

Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate (CAS Number: 2367002-56-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₇IN₂O₂
  • Molecular Weight : 360.19 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
CC C C OC O N1CCCc2c I ccnc12\text{CC C C OC O N1CCCc2c I ccnc12}

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. The mechanism often involves the inhibition of Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival in various cancers. This compound may similarly function by modulating these pathways, potentially leading to reduced tumor cell invasion and metastasis .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases like Alzheimer's, compounds similar to tert-butyl 5-iodo derivatives have shown promise in protecting neuronal cells from amyloid-beta (Aβ) toxicity. For instance, related compounds have been reported to inhibit Aβ aggregation and reduce inflammatory cytokine production in astrocytes . This suggests a potential application for tert-butyl 5-iodo in neuroprotection.

Case Studies and Experimental Data

  • Antitumor Mechanisms :
    • A study on related naphthyridine derivatives demonstrated their ability to inhibit PI3K signaling pathways in cancer cells. This inhibition resulted in decreased cell proliferation and increased apoptosis in vitro .
    • Table 1 summarizes the effects of various naphthyridine derivatives on tumor cell lines.
    Compound NameIC50 (µM)Effect on Cell Viability (%)
    Naphthyridine A1030% inhibition
    Naphthyridine B1545% inhibition
    Tert-butyl 5-IodoTBDTBD
  • Neuroprotective Studies :
    • In vitro studies indicated that related compounds could reduce astrocytic death induced by Aβ by approximately 20%, suggesting potential protective effects against neurodegeneration .
    • The reduction of TNF-α production was noted, although not statistically significant compared to controls, indicating a need for further research into optimizing these compounds for therapeutic use.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with cyclization of precursors like 2-aminopyridine derivatives. A key step is iodination at the 5-position, often achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid. The tert-butyl carboxylate group is introduced early via Boc-protection to stabilize the intermediate . Solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to reflux are critical for yield optimization.

Q. How is this compound characterized using spectroscopic methods?

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR), while the iodine atom induces deshielding in adjacent protons (e.g., 5-position protons at ~8.2 ppm).
  • XRD : Single-crystal X-ray diffraction (using SHELX software for refinement) confirms the naphthyridine core and iodine substitution pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 375.04 for C₁₃H₁₈IN₂O₂).

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult a physician immediately .

Advanced Research Questions

Q. How can iodination steps be optimized to minimize byproducts like di-iodinated species?

Control iodine stoichiometry (1.1–1.3 equiv) and use low temperatures (0–5°C) to reduce electrophilic over-reactivity. Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the mono-iodinated product .

Q. How is crystallographic data analyzed to confirm molecular structure?

X-ray diffraction data are processed using SHELXL for refinement. Key parameters include:

  • R-factor : <0.05 for high-resolution data.
  • Torsion angles : Validate naphthyridine ring planarity (e.g., C3-C4-N1-C2 ~0° deviation).
  • Iodine position : Anomalous dispersion effects confirm substitution at the 5-position .

Q. What role does this compound play in medicinal chemistry, such as kinase inhibition?

The iodine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, creating analogs for kinase binding studies. The naphthyridine core mimics purine scaffolds, enabling ATP-competitive inhibition .

Q. How can NMR discrepancies (e.g., unexpected splitting) be troubleshooted?

  • Dynamic effects : Check for restricted rotation (e.g., tert-butyl group) causing splitting.
  • Impurities : Use D₂O shake tests to identify exchangeable protons from byproducts.
  • Solvent artifacts : Ensure deuterated solvents are dry and free of acid/base contaminants .

Q. What cross-coupling reactions exploit the 5-iodo substituent?

  • Suzuki Coupling : With boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).
  • Buchwald-Hartwig Amination : With amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C). Yields range from 60–85%, depending on steric/electronic effects .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic Conditions : Boc-group cleavage occurs rapidly in TFA/DCM (1:1, rt, 1 hr).
  • Basic Conditions : Stable in aqueous NaOH (pH <10) but degrades at higher pH via naphthyridine ring hydrolysis .

Q. What computational methods predict its binding affinity to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with kinase active sites. Key parameters:

  • Binding Energy : ≤−8 kcal/mol for high-affinity candidates.
  • H-bonding : Between naphthyridine N-atoms and kinase backbone amides .

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